N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfonylacetamide is a heterocyclic compound featuring a benzothiazole core fused with a [1,3]dioxolo ring and a 4-methoxyphenylsulfonylacetamide substituent. For instance, GSK735826A (), a related dioxolo-benzothiazol derivative, is explored as a drug candidate, while dioxolo-isoindolone derivatives () are patented as pesticides. The sulfonylacetamide group may confer unique electronic or steric properties, influencing binding affinity or stability.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S2/c1-23-10-2-4-11(5-3-10)27(21,22)8-16(20)19-17-18-12-6-13-14(25-9-24-13)7-15(12)26-17/h2-7H,8-9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICGZGNFJCDLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfonylacetamide typically involves multiple steps, starting with the preparation of the benzothiazole and dioxole rings. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Formation of the Dioxole Ring: This involves the cyclization of catechol with formaldehyde.
Coupling of the Rings: The benzothiazole and dioxole rings are then coupled using a suitable linker, such as a sulfonyl group.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxyphenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfonylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfonylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
- Target Compound: Benzothiazole fused with [1,3]dioxolo at positions 4,5-f.
- GSK735826A (): Shares the dioxolo[4,5-f]benzothiazol moiety but substitutes the acetamide with a pyridinyl-thiazole group. This structural divergence likely alters target selectivity.
- CDD-934506 (): Contains a 1,3,4-oxadiazole ring linked to a sulfonylacetamide group. The oxadiazole’s electron-withdrawing nature contrasts with the benzothiazole’s aromatic system, affecting reactivity.
- N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide (): Differs in the fused oxygen ring ([1,4]dioxino vs. [1,3]dioxolo), altering ring strain and oxygen positioning. This may influence metabolic stability or intermolecular interactions .
Functional Group Analysis
- Sulfonylacetamide Group: Present in both the target compound and CDD-934504. In CDD-934506, this group is attached to an oxadiazole, whereas the target compound links it to a benzothiazole, modulating steric accessibility .
- Methoxy Substituent : The 4-methoxyphenyl group in the target compound may improve lipophilicity compared to halogenated analogs (e.g., 4-fluorophenyl in GSK920684A; ), affecting membrane permeability .
Tautomerism and Stability
Compounds with thione-thiol tautomerism (e.g., 1,2,4-triazoles in ) exhibit stability dependent on the tautomeric form.
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfonylacetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H15N3O5S2
- Molecular Weight : 405.5 g/mol
- IUPAC Name : 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
The compound features a complex structure that integrates a benzothiazole moiety with a sulfonamide group, contributing to its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 93.3 |
| RPMI-8226 (Leukemia) | 25.9 | 28.7 | - |
| OVCAR-4 (Ovarian Cancer) | 15.9 | 27.9 | - |
These findings suggest that the compound may inhibit tumor growth effectively across different types of cancer cells .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have demonstrated that similar benzothiazole derivatives possess broad-spectrum antimicrobial activities:
- Minimum Inhibitory Concentration (MIC) values were determined against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
This data highlights the potential of the compound in treating bacterial and fungal infections .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in folate synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at specific phases, preventing proliferation.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- A study published in PMC reported that benzothiazole derivatives exhibited antitumor effects with varying degrees of potency against different cancer cell lines .
- Another investigation highlighted the antibacterial properties of related compounds against a range of pathogens, demonstrating their potential as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
